1,2-Dimethoxy-5-ethyl-3-fluorobenzene
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Overview
Description
1,2-Dimethoxy-5-ethyl-3-fluorobenzene is an organic compound with the molecular formula C10H13FO2 It is a derivative of benzene, featuring methoxy, ethyl, and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethoxy-5-ethyl-3-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where benzene derivatives react with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3) .
Industrial Production Methods: Industrial production may involve continuous flow processes to ensure high yield and purity. The use of tubular diazotization reaction technology can reduce side reactions and improve stability .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethoxy-5-ethyl-3-fluorobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles, forming products such as halogenated or nitrated derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4), and sulfonating agents (e.g., SO3/H2SO4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products: The major products formed depend on the specific reaction and conditions. For example, halogenation can yield 1,2-dimethoxy-5-ethyl-3-fluoro-4-bromobenzene, while nitration can produce 1,2-dimethoxy-5-ethyl-3-fluoro-4-nitrobenzene.
Scientific Research Applications
1,2-Dimethoxy-5-ethyl-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique substituents.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-5-ethyl-3-fluorobenzene involves electrophilic aromatic substitution. The electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring . The specific molecular targets and pathways depend on the nature of the substituents and the reaction conditions.
Comparison with Similar Compounds
1-Fluoro-3,5-dimethoxybenzene: Similar structure but lacks the ethyl group.
1,2-Dimethoxybenzene: Lacks both the ethyl and fluorine substituents.
1,2-Dimethoxy-4-fluorobenzene: Similar but with the fluorine substituent in a different position.
Uniqueness: 1,2-Dimethoxy-5-ethyl-3-fluorobenzene is unique due to the combination of methoxy, ethyl, and fluorine substituents, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C10H13FO2 |
---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
5-ethyl-1-fluoro-2,3-dimethoxybenzene |
InChI |
InChI=1S/C10H13FO2/c1-4-7-5-8(11)10(13-3)9(6-7)12-2/h5-6H,4H2,1-3H3 |
InChI Key |
IJZPZCFAJNBVCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)F)OC)OC |
Origin of Product |
United States |
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